molecular formula C24H21FN4O4S B11203184 N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide

N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11203184
M. Wt: 480.5 g/mol
InChI Key: WMGSIKZHTZJBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole-carboxamide class, featuring a pyrazole core substituted with a sulfamoyl group (linked to a 4-fluorophenyl ring), a methyl group at position 3, and a 4-(benzyloxy)phenyl carboxamide moiety at position 2. Its molecular formula is C25H21FN4O3S, with a molecular weight of 476.53 g/mol.

Properties

Molecular Formula

C24H21FN4O4S

Molecular Weight

480.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)sulfamoyl]-5-methyl-N-(4-phenylmethoxyphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C24H21FN4O4S/c1-16-22(24(28-27-16)34(31,32)29-20-9-7-18(25)8-10-20)23(30)26-19-11-13-21(14-12-19)33-15-17-5-3-2-4-6-17/h2-14,29H,15H2,1H3,(H,26,30)(H,27,28)

InChI Key

WMGSIKZHTZJBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with β-Keto Esters

The 3-methyl-1H-pyrazole-4-carboxylic acid intermediate is synthesized via cyclocondensation of ethyl acetoacetate with hydrazine hydrate. This reaction proceeds under reflux in ethanol, yielding ethyl 3-methyl-1H-pyrazole-4-carboxylate (3a ) as a light-yellow solid (75% yield).

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 4–6 hours

  • Catalyst : None

Mechanism :

  • Hydrazine attacks the carbonyl group of ethyl acetoacetate, forming a hydrazone intermediate.

  • Intramolecular cyclization eliminates ethanol, generating the pyrazole ring.

Saponification to Carboxylic Acid

The ester group of 3a is hydrolyzed using NaOH (2M) in aqueous ethanol (1:1 v/v) at 60°C for 3 hours. Acidification with HCl precipitates 3-methyl-1H-pyrazole-4-carboxylic acid (5a ) as white crystals (85% yield).

Sulfamoyl Group Introduction

Chlorosulfonation at Pyrazole C-5 Position

The carboxylic acid (5a ) undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This step introduces a sulfonyl chloride group at the pyrazole’s 5-position, yielding 5-chlorosulfonyl-3-methyl-1H-pyrazole-4-carboxylic acid (6a ) (70% yield).

Critical Parameters :

  • Temperature : <5°C to minimize side reactions

  • Molar Ratio : 1:5 (pyrazole:ClSO₃H)

Amination with 4-Fluoroaniline

The sulfonyl chloride (6a ) reacts with 4-fluoroaniline in tetrahydrofuran (THF) containing potassium carbonate (K₂CO₃) as a base. The mixture is stirred at room temperature for 12 hours, affording 5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylic acid (7a ) (65% yield).

Side Reaction Mitigation :

  • Excess 4-fluoroaniline (1.2 eq) ensures complete conversion.

  • THF polarity enhances nucleophilic attack by the amine.

Carboxamide Formation

Acid Chloride Activation

The carboxylic acid (7a ) is treated with thionyl chloride (SOCl₂) under reflux for 2 hours to form the corresponding acid chloride (8a ). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous THF (90% yield).

Coupling with 4-Benzyloxyaniline

The acid chloride (8a ) reacts with 4-benzyloxyaniline in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0°C for 1 hour, followed by room temperature stirring for 6 hours, yielding the target carboxamide (72% yield).

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

  • Recrystallization from ethanol/water (1:1)

Reaction Optimization and Yield Data

Table 1: Summary of Key Synthetic Steps

StepReactionConditionsYield (%)
1Pyrazole cyclocondensationEthanol, reflux, 6 h75
2SaponificationNaOH, 60°C, 3 h85
3ChlorosulfonationClSO₃H, 0°C, 2 h70
4SulfamoylationTHF, RT, 12 h65
5AmidationTEA, THF, RT, 6 h72

Table 2: Characterization Data

CompoundMelting Point (°C)IR (cm⁻¹)¹H NMR (δ, ppm)
7a 212–2141680 (C=O), 1150 (SO₂)2.45 (s, 3H, CH₃), 7.2–7.8 (m, Ar-H)
Target235–2371665 (C=O), 1145 (SO₂)2.40 (s, 3H, CH₃), 5.15 (s, 2H, OCH₂), 7.0–7.6 (m, Ar-H)

Alternative Synthetic Routes

Solid-Phase Synthesis

A hypothetical approach involves immobilizing the pyrazole core on resin, followed by sequential sulfamoylation and amidation. This method remains unexplored for this compound but is noted for scalability.

Challenges and Mitigation Strategies

  • Low Sulfamoylation Yield : Attributed to steric hindrance at C-5. Using excess 4-fluoroaniline (1.5 eq) improves conversion.

  • Carboxamide Hydrolysis : Avoid aqueous workup at high pH; use anhydrous THF for coupling.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvent, temperature, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast and colon cancer cells, suggesting potential applications in oncology .
  • Anti-inflammatory Properties : The structure of the compound allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This interaction may lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Some derivatives of pyrazole compounds have shown antimicrobial properties, indicating that this compound could be investigated for its potential use in combating bacterial infections .

Anticancer Studies

A study focused on various pyrazole derivatives demonstrated that modifications in the structure significantly influenced their anticancer potency. The tested compounds exhibited IC50 values in the micromolar range against multiple human cancer cell lines, indicating that structural optimization could enhance their efficacy .

Anti-inflammatory Research

Research exploring similar compounds has shown that they can effectively reduce inflammation markers in vitro and in vivo models. This suggests that this compound may serve as a scaffold for developing new anti-inflammatory agents.

Antimicrobial Activity

A comparative analysis of various pyrazole derivatives revealed that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicate a promising avenue for further research into this compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Findings Reference
Target Compound : N-[4-(Benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide 4-(Benzyloxy)phenyl, 4-Fluorophenyl-sulfamoyl 476.53 Hypothesized apoptotic activity (structural similarity to apoptosis inducers)
Compound 7 : N-(4-Fluorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide 2,4-Dichlorophenyl, 4-Fluorobenzenesulfonyl 442.30 Moderate antibacterial activity; synthesized via sulfonamide coupling (32% yield)
Compound 12 : 3-Amino-1-(4-fluorophenyl)-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide 4-Fluorophenyl, Pyridin-2-yl-sulfamoyl 532.58 Apoptosis induction in colon cancer cells (IC50 = 8.2 µM); 71% yield
Compound 15 : 3-Amino-1-(4-nitrophenyl)-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide 4-Nitrophenyl, Pyridin-2-yl-sulfamoyl 559.58 Reduced activity vs. Compound 12 (IC50 = 18.5 µM); 72% yield
N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide Fluorinated benzyl, Tetrazole-pyrimidine hybrid 528.51 Antiviral candidate (unpublished data); synthesized via multistep coupling

Key Observations :

Substituent Impact on Activity :

  • Electron-Withdrawing Groups : The 4-fluorophenyl-sulfamoyl group in the target compound and Compound 12 enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
  • Benzyloxy vs. Nitro Groups : The benzyloxy group in the target compound improves solubility compared to the nitro group in Compound 15, which may explain the latter’s reduced potency .

Synthetic Yields :

  • Sulfonamide coupling reactions (e.g., in Compound 7 and the target compound) typically yield 30–70%, influenced by steric hindrance from bulky substituents .

Biological Relevance :

  • Pyrazole-sulfonamides with dual-tail substituents (e.g., benzyloxy + fluorophenyl) show promise in apoptosis induction, as seen in structurally similar compounds .

Biological Activity

N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide, a pyrazole derivative, has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent functionalization. The general synthetic route encompasses:

  • Formation of the Pyrazole Core : The initial step involves the cyclization of appropriate hydrazones or hydrazines with carbonyl compounds.
  • Functionalization : Subsequent reactions introduce benzyloxy and sulfamoyl groups, which are crucial for enhancing biological activity.

The molecular structure can be represented as follows:

C18H19FN2O3S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines (MCF-7, SiHa, PC-3), the compound exhibited cytotoxic effects with IC50 values indicating effective growth inhibition . The mechanism of action is hypothesized to involve binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyrazole scaffold significantly influence biological activity. Key observations include:

  • Benzyloxy Group : Enhances lipophilicity and biological interactions.
  • Sulfamoyl Moiety : Contributes to increased potency against inflammatory pathways.

Table 1 summarizes the SAR findings from various studies:

CompoundSubstituentsAnti-inflammatory Activity (%)Cytotoxicity (IC50 µM)
ABenzyloxy8525
BSulfamoyl7630
CFluorophenyl7020

Case Studies

  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects using carrageenan-induced edema. Results indicated significant reduction in paw swelling, affirming the compound's therapeutic potential .
  • Clinical Relevance : A recent study focused on pyrazole derivatives revealed promising results in reducing tumor size in xenograft models, suggesting potential for further development in cancer therapies .

Q & A

Q. What synthetic methodologies are commonly employed for pyrazole-4-carboxamide derivatives, and how do reaction conditions influence yield and purity?

Multi-step synthesis is typical for pyrazole-carboxamide derivatives. For example, condensation reactions using 1,5-diarylpyrazole templates (e.g., SR141716 analogs) involve coupling activated intermediates like acyl chlorides with amines under basic conditions (e.g., potassium carbonate in acetonitrile) . Yield optimization often requires controlled temperature (e.g., 0–5°C for acyl chloride reactions) and stoichiometric ratios of reagents. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?

X-ray crystallography is critical for confirming regiochemistry and stereochemistry, as seen in studies of ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate . Complementary techniques include:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substitution patterns (e.g., distinguishing 4-fluorophenyl vs. benzyloxy protons).
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • FT-IR : Sulfonamide S=O stretches (~1350–1150 cm1 ^{-1}) and carboxamide C=O (~1680 cm1 ^{-1}) .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

Initial screens often target enzyme inhibition (e.g., cyclooxygenase, kinases) or receptor binding (e.g., G-protein-coupled receptors). For sulfamoyl-containing analogs, assays measuring inhibition of carbonic anhydrase or sulfotransferases are relevant. Use fluorometric or colorimetric readouts (e.g., p-nitrophenyl acetate hydrolysis for esterase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the sulfamoyl group’s pharmacophoric efficacy?

Systematic modifications include:

  • Electron-withdrawing substituents : Replace 4-fluorophenyl with 4-CF3_3- or 4-NO2_2-phenyl to enhance sulfamoyl hydrogen bonding.
  • Steric effects : Compare ortho- vs. para-substituted fluorophenyl groups on target binding (e.g., via molecular docking).
  • Bioisosteres : Substitute sulfamoyl with phosphonate or carboxylate groups to assess potency retention . Data Analysis : Use IC50_{50}/EC50_{50} values from dose-response curves and computational docking scores (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What computational strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • ADMET Prediction : Tools like SwissADME to predict solubility, CYP450 metabolism, and blood-brain barrier permeability.
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the benzyloxy group) .
  • Pharmacokinetic Modeling : Compartmental models to simulate plasma concentration-time profiles .

Q. How can synthetic yields be improved for large-scale production without compromising enantiomeric purity?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives for asymmetric synthesis).
  • Flow Chemistry : Continuous reactors to enhance mixing and heat transfer during exothermic steps (e.g., sulfamoyl chloride formation) .
  • Process Analytical Technology (PAT) : In-line FT-IR or Raman spectroscopy to monitor reaction progress and intermediates .

Q. What crystallographic data are essential for patenting novel pyrazole-carboxamide derivatives?

Include:

  • Unit Cell Parameters : Space group, lattice constants (a, b, c, α, β, γ).
  • Hydrogen Bonding Networks : Key interactions stabilizing the crystal lattice (e.g., N–H···O bonds between sulfamoyl and carboxamide groups).
  • Thermal Ellipsoids : Displacement parameters to confirm structural rigidity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Experimental Replication : Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy at standardized temperatures (25°C ± 0.5°C).
  • Hansen Solubility Parameters : Calculate HSPs (δd_d, δp_p, δh_h) to predict solvent compatibility .
  • Co-solvency Studies : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.